2-(2,4-Dimethoxyphenyl)-2-methylpropanoic acid
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Overview
Description
2-(2,4-Dimethoxyphenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C11H14O4 It is characterized by the presence of a dimethoxyphenyl group attached to a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dimethoxyphenyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the alkylation of 2,4-dimethoxybenzene with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group. Another method involves the Friedel-Crafts acylation of 2,4-dimethoxybenzene with an appropriate acyl chloride, followed by reduction and subsequent oxidation steps.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dimethoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(2,4-Dimethoxyphenyl)acetic acid: This compound shares a similar structure but has an acetic acid moiety instead of a methylpropanoic acid group.
3-(3,4-Dimethoxyphenyl)propanoic acid: Another structurally related compound with a propanoic acid group.
Uniqueness: 2-(2,4-Dimethoxyphenyl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylpropanoic acid moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C12H16O4 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H16O4/c1-12(2,11(13)14)9-6-5-8(15-3)7-10(9)16-4/h5-7H,1-4H3,(H,13,14) |
InChI Key |
ZTPKNDJFGNSUDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)OC)OC)C(=O)O |
Origin of Product |
United States |
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